2-Methoxyethyl 4-pyridinylcarbamate
Description
2-Methoxyethyl 4-pyridinylcarbamate is a carbamate derivative featuring a pyridine ring substituted at the 4-position and a 2-methoxyethyl ester group. Carbamates are renowned for their enzymatic stability and bioactivity, often serving as prodrugs or protease inhibitors. The 2-methoxyethyl group may enhance solubility and metabolic stability compared to bulkier substituents, as seen in oligonucleotide therapeutics like SPINRAZA, where 2'-O-(2-methoxyethyl) modifications improve nuclease resistance .
Properties
CAS No. |
117652-48-9 |
|---|---|
Molecular Formula |
C9H12N2O3 |
Molecular Weight |
196.2 g/mol |
IUPAC Name |
2-methoxyethyl N-pyridin-4-ylcarbamate |
InChI |
InChI=1S/C9H12N2O3/c1-13-6-7-14-9(12)11-8-2-4-10-5-3-8/h2-5H,6-7H2,1H3,(H,10,11,12) |
InChI Key |
DWWFNUDBJXRGSZ-UHFFFAOYSA-N |
SMILES |
COCCOC(=O)NC1=CC=NC=C1 |
Canonical SMILES |
COCCOC(=O)NC1=CC=NC=C1 |
Synonyms |
Carbamic acid, 4-pyridinyl-, 2-methoxyethyl ester (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
4-Methoxybenzyl (2-(Pyridin-2-yl)phenyl)carbamate (2d)
- Structure : Contains a pyridine ring (2-position) linked to a phenyl-carbamate group and a 4-methoxybenzyl ester.
- Key Differences: Pyridine substitution (2-position vs. 4-position in the target compound) alters electronic properties and binding interactions.
- Applications : Directed C–H activation studies suggest utility in synthetic chemistry, though biological data are absent .
Organotin(IV) (2-Methoxyethyl) Methyldithiocarbamates
- Structure : Tin(IV) complexes with dithiocarbamate ligands bearing 2-methoxyethyl groups.
- Key Differences :
- Metal coordination (tin) introduces distinct reactivity and toxicity profiles.
- The dithiocarbamate moiety (N-CS₂⁻) differs from the carbamate (O-CO-NR₂) in electronic and steric properties.
- Biological Activity : Exhibited potent cytotoxicity against K562 leukemia cells (IC₅₀ < 5.0 μg/cm³) via apoptosis induction .
- Relevance : Highlights the 2-methoxyethyl group’s role in enhancing cellular uptake and bioactivity, though metal coordination limits direct comparability to organic carbamates .
Methyl (2,2-Dimethoxyethyl)carbamate
- Structure : A simpler carbamate with a dimethoxyethyl substituent.
- Lacks the pyridine ring, limiting aromatic interactions in biological systems.
- Safety Profile : Acute toxicity data (e.g., CAS 71556-07-5) emphasize risks of irritation and systemic toxicity, common in carbamates .
Physicochemical and Pharmacokinetic Properties
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